Difloxacin Hydrochloride

Pharmacokinetics Canine Elimination half-life

Difloxacin HCl is a second-generation aryl fluoroquinolone with dual fluorine substitution exerting concentration-dependent bactericidal activity via DNA gyrase/topoisomerase IV inhibition. Its unique biliary excretion (>95% via bile, <5% renal) distinguishes it from enrofloxacin and marbofloxacin, making it the optimal model compound for enterohepatic recirculation and glucuronidation studies. Intermediate t½ (6.9 h, dog) supports once-daily dosing without extended tissue persistence. As the N-demethylated precursor to sarafloxacin, this standard is essential for GB/T 20366-2006 and GB/T 23412-2009 multi-residue quinolone screening. Ideal for PK/PD, PBPK modeling, and veterinary formulation R&D.

Molecular Formula C21H20ClF2N3O3
Molecular Weight 435.8 g/mol
CAS No. 91296-86-5
Cat. No. B194106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifloxacin Hydrochloride
CAS91296-86-5
Synonyms1-(4-fluorophenyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-FFMPOC
6-fluoro-1-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-quinolone-3-carboxylic acid
A 56619
A-56619
Dicural
difloxacin
difloxacin hydrochloride
Molecular FormulaC21H20ClF2N3O3
Molecular Weight435.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
InChIInChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H
InChIKeyJFMGBGLSDVIOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Yellow Powder

Difloxacin Hydrochloride CAS 91296-86-5: Veterinary Fluoroquinolone for Research and Formulation Applications


Difloxacin hydrochloride (CAS 91296-86-5) is an aryl fluoroquinolone derivative developed as a veterinary antimicrobial agent, structurally distinguished by dual fluorine substitution at the 6-position of the quinolone nucleus and at the para-position of the N1-phenyl ring [1]. As a second-generation, synthetic fluoroquinolone, it inhibits bacterial DNA gyrase and topoisomerase IV, exerting concentration-dependent bactericidal activity against a broad spectrum of Gram-negative and selected Gram-positive aerobic and anaerobic organisms [2][3]. The compound is commercially available as an analytical reference standard, research reagent, and active pharmaceutical ingredient for veterinary formulation development, with typical purity specifications of ≥98% .

Why Difloxacin Hydrochloride Cannot Be Interchanged with Enrofloxacin, Marbofloxacin, or Ciprofloxacin in Research Protocols


Despite sharing a common quinolone pharmacophore, veterinary fluoroquinolones exhibit pronounced interspecies variability in pharmacokinetic disposition, metabolic fate, and elimination pathways that render them non-interchangeable in experimental settings. Important differences exist among these agents in the rate and extent of biotransformation, rate of elimination, and method of excretion [1]. Approximately 40% of enrofloxacin is metabolized to the active metabolite ciprofloxacin, approximately 40% of marbofloxacin is excreted unchanged by the kidney, whereas difloxacin is metabolized extensively and excreted as a glucuronide conjugate in bile, with no detectable urine concentrations [2]. These divergent clearance mechanisms create distinct tissue distribution profiles and withdrawal time considerations in food-producing animal research. Furthermore, the relative rank order of predicted therapeutic efficacy based on integrated PK/PD indices differs substantially among these compounds at clinically relevant doses, indicating that simple molar equivalence does not translate to equivalent antimicrobial outcomes [3].

Quantitative Differentiation of Difloxacin Hydrochloride (CAS 91296-86-5) from Comparator Fluoroquinolones


Elimination Half-Life Comparison in Dogs: Difloxacin vs. Enrofloxacin, Marbofloxacin, Orbifloxacin

In a controlled crossover study in Beagle dogs following single oral administration, difloxacin exhibited a terminal elimination half-life (t½) of 6.9 hours, which was 68% longer than enrofloxacin (4.1 h), comparable to orbifloxacin (7.1 h), and shorter than marbofloxacin (9.1 h) [1]. This intermediate elimination profile has direct implications for dosing frequency selection in canine research models.

Pharmacokinetics Canine Elimination half-life Comparative PK Oral administration

Peak Serum Concentration Comparison in Dogs: Difloxacin vs. Enrofloxacin, Marbofloxacin, Orbifloxacin

In the same canine pharmacokinetic study, difloxacin achieved an average peak serum concentration (Cmax) of 1.11 μg/mL following single oral administration, which was 21% lower than enrofloxacin (1.41 μg/mL), 24% lower than marbofloxacin (1.47 μg/mL), and 19% lower than orbifloxacin (1.37 μg/mL) [1].

Pharmacokinetics Cmax Bioavailability Canine Oral absorption

PK/PD Predicted Efficacy Ranking in Canine and Feline Pathogens

In a prospective study comparing PK/PD indices among five fluoroquinolones against 180 Gram-negative and 66 Gram-positive canine and feline clinical isolates, difloxacin ranked lowest among the five drugs for both Cmax/MIC and second-lowest for AUC/MIC indices at standard doses (difloxacin 5 mg/kg; enrofloxacin 5 mg/kg; ciprofloxacin 5 mg/kg; marbofloxacin 2.5 mg/kg; orbifloxacin 2.5 mg/kg) [1]. The rank order for Cmax/MIC was: enrofloxacin+ciprofloxacin ≥ enrofloxacin or ciprofloxacin ≥ marbofloxacin ≥ orbifloxacin ≥ difloxacin [1]. For AUC/MIC, the order was: enrofloxacin+ciprofloxacin ≥ marbofloxacin ≥ ciprofloxacin ≥ enrofloxacin > difloxacin > orbifloxacin [1].

Pharmacodynamics Cmax/MIC AUC/MIC Canine Feline Efficacy prediction

In Vitro Activity Against Feline Bordetella bronchiseptica: MIC90 Comparison

In a study evaluating in vitro activity of four fluoroquinolones against 43 feline-source Bordetella bronchiseptica isolates, difloxacin demonstrated an MIC90 of 8 mg/L with 84% of strains susceptible, compared to MIC90 values of 0.5 mg/L for marbofloxacin and enrofloxacin (100% susceptibility) and 1 mg/L for ciprofloxacin (93% susceptibility) [1]. This represents a 16-fold higher MIC90 for difloxacin relative to marbofloxacin and enrofloxacin against this specific respiratory pathogen.

MIC90 Bordetella bronchiseptica Feline Susceptibility Antimicrobial activity

Primary Elimination Route: Fecal vs. Renal Clearance Distinction

Unlike other fluoroquinolones that rely primarily on renal elimination, difloxacin is metabolized extensively and excreted as a glucuronide conjugate in bile, with no detectable urine concentrations [1]. Quantitative analysis shows difloxacin is primarily eliminated in feces rather than urine, with urinary clearance representing less than 5% of total clearance [2]. In contrast, approximately 40% of marbofloxacin is excreted unchanged by the kidney [1], and enrofloxacin undergoes partial renal excretion of both parent drug and its active metabolite ciprofloxacin [1].

Excretion Clearance Pharmacokinetics Metabolism Elimination pathway

Aqueous Solubility Comparison: Difloxacin HCl vs. Other Fluoroquinolones

Difloxacin hydrochloride exhibits variable aqueous solubility depending on pH and source. One vendor reports aqueous solubility of 98 mg/mL (224.84 mM) at 25°C , while another reports 11 mg/mL (25.23 mM) in water . This wide reported range underscores the critical importance of verifying lot-specific Certificate of Analysis data for formulation planning. The compound is also soluble in DMSO at 25 mg/mL (57.35 mM) and sparingly soluble in ethanol at 2 mg/mL (4.58 mM) . This solubility profile is characteristic of the hydrochloride salt form of fluoroquinolones and may differ from free base forms of comparator compounds.

Solubility Formulation Physicochemical properties Aqueous solubility Salt form

Recommended Research and Industrial Applications for Difloxacin Hydrochloride (CAS 91296-86-5)


Pharmacokinetic Modeling Studies Requiring Intermediate Half-Life Fluoroquinolone

Difloxacin's terminal elimination half-life of 6.9 hours in dogs positions it as an intermediate-duration fluoroquinolone between short-acting enrofloxacin (4.1 h) and longer-acting marbofloxacin (9.1 h) [1]. This intermediate PK profile makes difloxacin a valuable comparator compound in pharmacokinetic studies designed to evaluate structure-elimination relationships among fluoroquinolones or to model the impact of metabolic pathways on drug disposition. Researchers requiring a fluoroquinolone with once-daily dosing feasibility but without extended tissue persistence may find difloxacin optimal for specific experimental designs.

Biliary Excretion and Enterohepatic Circulation Research

Difloxacin undergoes extensive glucuronidation and is excreted primarily via bile into feces, with minimal (<5%) urinary elimination [1][2]. This unique excretion profile among veterinary fluoroquinolones makes difloxacin an ideal model compound for studying biliary clearance mechanisms, enterohepatic recirculation of glucuronide conjugates, and the role of intestinal microbiota in deconjugation reactions. In contrast, marbofloxacin (~40% renal excretion) and enrofloxacin (mixed renal and metabolic clearance) are less suitable for biliary-focused experimental models [1].

Analytical Reference Standard for Veterinary Drug Residue Testing

Difloxacin hydrochloride (CAS 91296-86-5) is included in multiple national and international standard methods for quinolone residue detection, including GB/T 20366-2006 and GB/T 23412-2009 [1][2]. The compound's distinct chromatographic retention characteristics and its active N-demethylated metabolite sarafloxacin make it a required analytical reference standard in food safety laboratories conducting multi-residue fluoroquinolone screening in animal-derived foods. Procurement of high-purity difloxacin HCl reference material is essential for method validation, calibration curve construction, and quality control in regulatory compliance testing.

Species-Specific Metabolism Studies: N-Demethylation to Sarafloxacin

Difloxacin is metabolized via N-demethylation to sarafloxacin, an active metabolite that contributes to overall antimicrobial activity but is produced in relatively low amounts [1][2]. This metabolic pathway distinguishes difloxacin from enrofloxacin (which is N-deethylated to ciprofloxacin) and marbofloxacin (which is minimally metabolized and excreted unchanged) [3]. Researchers investigating interspecies differences in cytochrome P450-mediated N-demethylation, or those developing physiologically based pharmacokinetic (PBPK) models that incorporate active metabolite contributions, will find difloxacin a mechanistically informative substrate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.